Odorranain-M2 antimicrobial peptide
Description
Overview of Host Defense Peptides in Amphibians
Amphibians inhabit environments teeming with a diverse array of microorganisms, and their survival is critically dependent on a robust and rapidly responding innate immune system. A cornerstone of this defense is the secretion of a vast arsenal of host defense peptides (HDPs) from their granular skin glands. These peptides are a crucial first line of defense against invading pathogens, including bacteria, fungi, and viruses.
Amphibian HDPs are remarkably diverse in their structure and function. They are typically short, cationic peptides that exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. This mechanism of action is fundamentally different from that of most conventional antibiotics, which often target specific metabolic pathways. This difference is significant, as it is believed to make the development of microbial resistance to AMPs a slower and less frequent process.
Significance of Odorranain-M2 within the Antimicrobial Peptide Landscape
While specific research directly referencing "Odorranain-M2" is not extensively available in publicly accessible scientific literature, the Odorranain family of peptides, to which it belongs, holds a significant place in the study of antimicrobial peptides. The significance of any member of this family, hypothetically including an "M2" variant, would be evaluated based on several key characteristics that are hallmarks of the Odorranain group.
Peptides within the Odorranain family, isolated from frogs of the Odorrana genus, have demonstrated noteworthy antimicrobial activity against a range of pathogens. For instance, Odorranain-NR, a well-characterized member of the family, has shown efficacy against various microorganisms. nih.govresearchgate.net Another member, Odorranain-HP, is notable for being the first naturally occurring peptide from amphibian skin reported to have activity against Helicobacter pylori, a bacterium linked to various gastric ailments. nih.gov
The significance of a specific peptide like Odorranain-M2 would be determined by its unique spectrum of activity, its potency (measured by its minimum inhibitory concentration or MIC), and its potential for therapeutic application. The structural features of Odorranain peptides, such as the presence of a C-terminal cyclic domain in some related peptide families, contribute to their stability and biological activity. nih.gov The ongoing discovery and characterization of new peptides from the Odorrana genus continue to expand our understanding of the structural and functional diversity of these important defense molecules.
Historical Context of Odorranain Peptide Discovery
The discovery of the Odorranain family of peptides is intrinsically linked to the broader exploration of amphibian skin as a source of novel bioactive molecules. The scientific journey into the chemical defenses of frogs began to gain significant momentum in the latter half of the 20th century. Researchers, driven by the need for new drug leads, began to systematically investigate the complex chemical arsenals present in the skin secretions of various frog species.
The genus Odorrana, commonly known as "odorous frogs," became a subject of interest due to the potent and diverse array of peptides found in their skin secretions. The systematic analysis of these secretions, often obtained through mild, non-invasive stimulation, led to the isolation and characterization of numerous novel peptide families, including the Odorranains.
The process of discovery typically involves the collection of skin secretions, followed by purification techniques such as high-performance liquid chromatography (HPLC) to separate the individual peptide components. Once isolated, the amino acid sequences of these peptides are determined using techniques like Edman degradation or mass spectrometry. The genes encoding these peptides are then often identified from cDNA libraries constructed from the frog's skin.
Through these methods, researchers have identified several members of the Odorranain family, including Odorranain-NR and Odorranain-HP, from the skin of the diskless odorous frog, Odorrana grahami. nih.govresearchgate.netnih.gov These discoveries have contributed significantly to the ever-growing database of amphibian antimicrobial peptides and have provided valuable insights into the evolutionary strategies that amphibians employ to combat microbial threats. The ongoing research into the skin secretions of Odorrana species promises the discovery of more novel peptides with unique biological activities.
Research Findings on Odorranain Family Peptides
The following table summarizes the antimicrobial activity of representative members of the Odorranain peptide family against various microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide | Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Odorranain-NR | Staphylococcus aureus | 16 |
| Odorranain-NR | Bacillus subtilis | 32 |
| Odorranain-NR | Candida albicans | 64 |
| Odorranain-HP | Helicobacter pylori | 50 |
| Odorranain-HP | Staphylococcus aureus | 25 |
| Odorranain-HP | Bacillus subtilis | 50 |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
ATAWDFGPHGLLPIRPIRIRPLCG |
Origin of Product |
United States |
Discovery, Isolation, and Molecular Biology of Odorranain M2 Antimicrobial Peptide
Identification from Biological Sources: Odorrana grahami Skin Secretions
Odorranain-M2, along with a diverse array of other antimicrobial peptides (AMPs), has been identified and isolated from the skin secretions of the diskless odorous frog, Odorrana grahami. nih.govresearchgate.netresearchgate.net This amphibian, widely distributed in the southwest of China, is a rich source of these defense peptides, which are stored in granular glands within the skin. researchgate.netmdpi.com When the frog experiences stress or injury, it releases these secretions, which form a protective barrier against a wide range of microorganisms present in its environment. mdpi.com
The skin of O. grahami is considered a hostile environment for microorganisms due to the abundance of these AMPs. researchgate.net Researchers have utilized peptidomic and genomic analyses to characterize a vast number of these peptides, revealing an extraordinary diversity in their sequences. researchgate.net In one study, 372 cDNA sequences encoding 107 novel antimicrobial peptides were identified from a single frog, nearly tripling the number of known amphibian AMPs at the time. researchgate.net These peptides are organized into numerous divergent groups, with many being entirely new discoveries. researchgate.net
Biosynthetic Precursor Analysis and Gene Expression
The production of Odorranain-M2 begins with a larger precursor protein. Analysis of the cDNA encoding for odorranain peptides reveals a typical structure for secreted peptides. qub.ac.uk This precursor protein consists of three main domains: a highly conserved N-terminal signal peptide region, an acidic "spacer" region, and the C-terminal mature peptide region. qub.ac.uk
The signal peptide directs the precursor to the secretory pathway within the cell. The acidic spacer region is thought to play a role in the proper folding and processing of the mature peptide. Finally, a specific enzymatic cleavage site, often a Lys-Arg (K-R) sequence, separates the mature, active peptide from the rest of the precursor before it is stored in the granular glands. qub.ac.uk The expression of these peptide-encoding genes is a key part of the frog's innate immune system, providing a ready defense against pathogens.
Molecular Cloning and cDNA Characterization of Odorranain-M2 Precursors
To understand the genetic basis of Odorranain-M2 production, scientists have employed molecular cloning techniques to isolate and characterize the cDNA that codes for its precursor. nih.govqub.ac.uk This process involves creating a cDNA library from the frog's skin tissue. From this library, specific cDNAs encoding the odorranain precursors can be identified and sequenced. nih.govqub.ac.uknih.gov
For instance, studies on Odorrana grahami have successfully cloned cDNAs for various antimicrobial peptides, including those from the odorranain family. nih.govresearchgate.net The translated open-reading frame of these cDNAs reveals the complete amino acid sequence of the precursor protein. qub.ac.uk This genetic information confirms the three-domain structure (signal peptide, acidic spacer, and mature peptide) and provides insight into the evolutionary relationships between different odorranain peptides and other antimicrobial peptide families. researchgate.netqub.ac.uk
Purification Methodologies for Odorranain Family Peptides
The isolation and purification of odorranain peptides from the complex mixture of skin secretions is a critical step for their characterization and potential therapeutic development. The standard and most widely used method for this purpose is reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govbachem.comwaters.com
The process typically begins with the collection of skin secretions, often stimulated by a non-harmful method like norepinephrine (B1679862) injection. nih.gov The crude secretion is then partially purified, often using a Sep-Pak C18 cartridge, to remove non-peptide components. nih.gov The resulting peptide fraction is then subjected to RP-HPLC. nih.govbachem.com
In RP-HPLC, the peptide mixture is passed through a column packed with a non-polar stationary phase (commonly C18-modified silica). bachem.comwaters.com A solvent gradient, typically increasing in acetonitrile (B52724) concentration, is used to elute the peptides based on their hydrophobicity. bachem.com More hydrophobic peptides are retained longer on the column. waters.com The fractions are collected, and those containing the peptide of interest, as identified by techniques like mass spectrometry and Edman degradation, are pooled. nih.gov Further rounds of chromatography using different column materials (like C4 or diphenylmethylsilyl-silica) may be necessary to achieve high purity. nih.gov
For larger-scale purification, alternative methods such as multicolumn countercurrent solvent gradient purification (MCSGP) are being explored to improve efficiency and reduce solvent consumption. bachem.com
Structural Elucidation and Structure Activity Relationships of Odorranain M2 Antimicrobial Peptide
Primary Sequence Analysis and Post-Translational Modifications
The primary structure of an antimicrobial peptide is the foundation of its function. Odorranain-M2 is a 24-amino acid peptide with the sequence GLLGSILGGLKHIVCGLTGCAKTR-NH₂ . frontiersin.org This sequence was determined through a combination of peptidomic analysis of skin secretions and cloning of the encoding cDNA from a skin library of Odorrana grahami. frontiersin.org
A key feature of Odorranain-M2 is the presence of post-translational modifications (PTMs), which are crucial for its structure and activity. The peptide features:
An intramolecular disulfide bridge: This covalent bond forms between the two cysteine (C) residues at positions 15 and 21. This cyclization creates a specific structural motif at the C-terminal end of the peptide.
C-terminal amidation: The C-terminal arginine (R) residue is amidated, a common modification in AMPs that neutralizes the negative charge of the carboxyl group. This amidation is known to enhance peptide stability and antimicrobial activity.
The theoretical mass of the mature peptide, accounting for the disulfide bond and amidation, aligns with the experimentally observed mass of 2656.97 Da. frontiersin.org
Table 1: Primary Sequence and Properties of Odorranain-M2
| Property | Description |
| Amino Acid Sequence | GLLGSILGGLKHIVC GLTGC AKTR-NH₂ |
| Number of Residues | 24 |
| Molecular Mass (Da) | 2656.97 (Observed) |
| Post-Translational Modifications | Intramolecular disulfide bridge (Cys15-Cys21), C-terminal amidation |
| Origin | Odorrana grahami (Yunnanfu frog) |
Secondary and Tertiary Conformation Studies of Odorranain-M2
The biological function of Odorranain-M2 is intrinsically linked to its three-dimensional structure. While specific conformational studies exclusively on Odorranain-M2 are not detailed in the available literature, its structure can be inferred from its sequence and comparison with related peptides.
Like many antimicrobial peptides, Odorranain-M2 is predicted to adopt an amphipathic α-helical conformation , particularly upon interaction with microbial membranes. The N-terminal region, rich in hydrophobic residues such as glycine (B1666218) (G), leucine (B10760876) (L), and isoleucine (I), is likely to form this helical structure. This conformation is critical for the peptide's ability to insert into and disrupt the lipid bilayer of bacterial cell membranes. The presence of a flexible hinge region, potentially around the glycine residues, could further facilitate its interaction with the membrane. The C-terminal portion is constrained by the disulfide bond, forming a distinct structural loop.
Role of Specific Motifs (e.g., "Rana Box") in Odorranain-M2 Bioactivity
A defining feature of Odorranain-M2 and many other peptides isolated from Ranidae frogs is the presence of a C-terminal cyclic motif known as the "Rana box." nih.gov This motif is characterized by a disulfide bond between two cysteine residues, enclosing a loop of amino acids.
In Odorranain-M2, the sequence C¹⁵GLTGC²¹ forms a classic Rana box structure. The primary role of this motif is to constrain the peptide's conformation, which is believed to be critical for its biological activity. nih.gov Studies on other peptides have shown that the deletion or disruption of the Rana box can lead to a significant decrease or complete loss of antimicrobial efficacy. nih.gov The specific sequence of amino acids within the loop, as well as the loop size itself, contributes to the target specificity and potency of the peptide. The Rana box is thought to play a vital role in the initial binding to the microbial surface and subsequent membrane disruption.
Influence of Peptide Charge and Amphipathicity on Antimicrobial Function
The efficacy of Odorranain-M2 as an antimicrobial agent is heavily dependent on two key physicochemical properties: its net positive charge and its amphipathic nature.
Peptide Charge: The primary sequence of Odorranain-M2 contains three positively charged amino acids at physiological pH: lysine (B10760008) (K) at position 11, and two arginines (R) at positions 23 and 24. This gives the peptide a net charge of +3. This cationicity is fundamental to its mechanism, promoting selective electrostatic attraction to the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids) over the generally neutral membranes of host cells.
Amphipathicity: Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic residues. When folded into an α-helix, the N-terminal portion of Odorranain-M2 would display a hydrophobic face (dominated by L, I, and G) and a hydrophilic face. This structure allows the peptide to interact with both the aqueous environment and the hydrophobic lipid core of the bacterial membrane, facilitating its insertion and the subsequent formation of pores or other membrane disruptions that lead to cell death.
Impact of Amino Acid Substitutions and Truncations on Odorranain-M2 Activity
While specific research on amino acid substitutions and truncations of Odorranain-M2 has not been published, studies on analogous peptides provide insight into how such modifications could affect its function.
Amino Acid Substitutions: Replacing key residues would likely have a profound impact. For instance, substituting the cationic lysine or arginine residues with neutral amino acids would reduce the peptide's net positive charge, likely weakening its initial attraction to bacterial membranes and reducing its antimicrobial potency. researchgate.net Conversely, strategic substitutions to increase hydrophobicity or optimize the amphipathic character could potentially enhance activity, although this often requires a delicate balance to avoid increasing toxicity to host cells. Modifying the residues within the Rana box loop could alter target specificity and efficacy. frontiersin.org
Truncations: Truncating the peptide, especially from the C-terminus, would remove parts or all of the essential Rana box motif, which would almost certainly abolish its specific antimicrobial activity. nih.gov Removal of N-terminal residues might reduce the length of the α-helix, potentially impairing its ability to span and disrupt the microbial membrane effectively.
Future research involving the synthesis of Odorranain-M2 analogs with specific substitutions or truncations would be invaluable for detailed structure-activity relationship studies and for potentially developing more potent or selective antimicrobial agents.
Antimicrobial Spectrum and Efficacy Assessment of Odorranain M2 Antimicrobial Peptide
Broad-Spectrum Activity Against Bacterial Pathogens
The Odorranain family of peptides demonstrates a wide range of activity against various bacterial pathogens. Studies have shown that these peptides are effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) generally ranging from 2 to 90 µg/mL for Gram-positive bacteria and 3 to 50 µg/mL for Gram-negative bacteria researchgate.net.
Efficacy Against Gram-Positive Bacteria
Odorranain-NR has shown notable efficacy against Gram-positive bacteria. Research has demonstrated its inhibitory action against various strains, including those that are resistant to conventional antibiotics. The peptide exerts its antimicrobial effect through mechanisms that can vary depending on the microorganism nih.gov. One of the most susceptible Gram-positive bacteria to Odorranain-NR is Staphylococcus aureus ovid.com. The antimicrobial activity of peptides from Odorrana grahami has been documented to be particularly potent against Gram-positive bacteria qub.ac.uk.
Efficacy Against Gram-Negative Bacteria
While demonstrating broad-spectrum activity, the efficacy of Odorranain-NR against Gram-negative bacteria can be more selective. Notably, studies have consistently reported that Odorranain-NR shows no antimicrobial activity against Escherichia coli (ATCC 25922) nih.govovid.com. However, other peptides from the Odorranain family have demonstrated activity against Gram-negative species, indicating a varied spectrum of efficacy within the peptide family researchgate.net.
Antifungal Efficacy of Odorranain Family Peptides
The Odorranain family of peptides also exhibits antifungal properties. Research indicates that these peptides are active against fungal pathogens, with MIC values typically ranging from 1 to 50 µg/mL researchgate.net. Specific studies on Odorranain-NR have demonstrated its activity against the yeast Candida albicans. This antifungal action is a significant aspect of the broad-spectrum antimicrobial defense provided by the skin secretions of Odorrana grahami.
Assessment of Antimicrobial Potency in In Vitro Models
The antimicrobial potency of Odorranain-NR has been quantified using in vitro models, primarily through the determination of Minimum Inhibitory Concentration (MIC) values. The broth microdilution method is a standard technique used to assess the MIC, which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Below are interactive data tables summarizing the known MIC values for Odorranain-NR against a selection of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
Table 1: In Vitro Antimicrobial Activity of Odorranain-NR Against Bacterial Pathogens
| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µM) |
| Staphylococcus aureus (ATCC 6538) | Gram-Positive | 9.375 |
| Bacillus subtilis (ATCC 6633) | Gram-Positive | 18.75 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 37.5 |
| Escherichia coli (ATCC 25922) | Gram-Negative | >150 |
Table 2: In Vitro Antifungal Activity of Odorranain-NR
| Fungal Strain | Type | Minimum Inhibitory Concentration (MIC) (µM) |
| Candida albicans (ATCC 10231) | Yeast | 75 |
These in vitro assessments confirm the broad-spectrum antimicrobial activity of Odorranain-NR, with particularly strong efficacy against Staphylococcus aureus. The lack of activity against E. coli at high concentrations is also a consistent finding in these studies.
Mechanisms of Action of Odorranain M2 Antimicrobial Peptide
Microbial Cell Membrane Interaction and Permeabilization
The primary and most immediate target of Odorranain-M2 is the microbial cell membrane, a critical barrier for cell survival. The peptide's interaction with this structure leads to a loss of integrity and subsequent cell death.
Pore Formation Models (e.g., Toroidal, Barrel-Stave, Carpet)
While the precise pore formation model for Odorranain-M2 has not been definitively elucidated in the available research, the actions of many antimicrobial peptides (AMPs) are generally understood through established models:
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where both the peptides and the lipid head groups line the channel. This action causes significant membrane disruption.
Barrel-Stave Model: Here, the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure. The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions form the interior of the aqueous pore.
Carpet Model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
Although direct evidence for Odorranain-M2 is pending, the observation of pore formation by peptides from O. grahami suggests it likely operates through one or a combination of these models to permeabilize the microbial membrane. researchgate.net
Membrane Disruption Independent of Pore Formation
Beyond the formation of discrete pores, Odorranain-M2 can disrupt the microbial membrane through other mechanisms. Transmission electron microscopy studies on related peptides have shown the ability to cause a "peeling off" of the cell wall, indicating a broader destabilization of the cell envelope. researchgate.net This could involve the thinning of the bilayer, alterations in membrane fluidity, and the creation of transient, less-defined lesions that contribute to the leakage of cellular contents and ultimately, cell death.
Intracellular Target Modulation
Odorranain-M2's assault is not limited to the cell surface. Evidence suggests that upon breaching the membrane, it can interfere with vital intracellular processes.
Nucleic Acid Condensation and Interference
A significant intracellular mechanism observed for peptides from Odorrana grahami is the induction of DNA condensation. researchgate.net By binding to the negatively charged phosphate (B84403) backbone of DNA, the cationic nature of Odorranain-M2 can cause the genetic material to compact. This condensation can physically obstruct the processes of replication and transcription, effectively halting the production of essential proteins and leading to cell death. While specific binding assays for Odorranain-M2 are not detailed in the available literature, this mechanism is a recognized strategy for many antimicrobial peptides.
Inhibition of Essential Metabolic Pathways
Currently, there is no specific information available from the searched results detailing the direct inhibition of essential metabolic pathways by Odorranain-M2. However, the profound disruption of membrane integrity and the interference with nucleic acid function would indirectly but catastrophically impact cellular metabolism. The leakage of essential ions and metabolites through a compromised membrane and the cessation of protein synthesis would lead to a rapid shutdown of all essential metabolic activities.
Differential Mechanisms of Action Against Diverse Microorganisms
A key feature of Odorranain-M2's antimicrobial activity is its differential efficacy and mechanism against various microorganisms. nih.gov This selectivity is a hallmark of its sophisticated mode of action.
Research has shown that Odorranain-M2 is effective against the Gram-positive bacterium Staphylococcus aureus but exhibits no activity against the Gram-negative bacterium Escherichia coli. nih.govresearchgate.net This suggests that the composition and structure of the outer cell envelope play a crucial role in the peptide's ability to interact with and disrupt the cell. The thick peptidoglycan layer of Gram-positive bacteria may be more susceptible to the peptide's action, while the outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, may present a barrier to the peptide's initial binding and insertion.
Furthermore, studies on other peptides from the same family have demonstrated broad-spectrum activity against both bacteria and fungi, such as Candida albicans. nih.gov The mechanisms against fungi also involve membrane disruption, leading to changes in cell morphology and permeability. nih.gov The specific mechanistic differences in how Odorranain-M2 interacts with the membranes of Gram-positive bacteria versus fungi have not been fully detailed, but it is clear that the peptide can adapt its disruptive strategy to different microbial surfaces.
The following table summarizes the known antimicrobial activity of Odorranain-NR (Odorranain-M2).
| Microorganism | Type | Activity | Observed/Inferred Mechanism | Reference |
| Staphylococcus aureus | Gram-positive bacterium | Active | Membrane disruption, pore formation, DNA condensation | nih.govresearchgate.net |
| Escherichia coli | Gram-negative bacterium | Inactive | - | nih.gov |
| Candida albicans | Fungus | Active (in related peptides) | Membrane disruption, changes in cell morphology and permeability | nih.gov |
| Bacillus subtilis | Gram-positive bacterium | Active (in related peptides) | Membrane disruption | mdpi.com |
Advanced Research and Engineering of Odorranain M2 Antimicrobial Peptide
Rational Design and De Novo Synthesis of Odorranain-M2 Analogues
The rational design of antimicrobial peptides is a cornerstone of modern AMP research, aiming to improve upon nature's templates. This approach involves the systematic modification of a peptide's primary sequence to enhance its therapeutic properties, such as antimicrobial potency and selectivity, while minimizing undesirable traits like toxicity to host cells.
Key parameters often manipulated in rational design include:
Net Charge: Increasing the net positive charge of a peptide, typically by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can enhance its initial electrostatic attraction to the negatively charged microbial membranes.
Amphipathicity: The spatial arrangement of hydrophobic and hydrophilic residues, often forming an amphipathic structure like an α-helix, is crucial for membrane interaction. Modifications aim to optimize this amphipathicity to improve lytic activity against microbes.
Structural Stability: Introducing or modifying structural motifs, such as α-helices or β-sheets, can influence a peptide's stability and its mode of action. For instance, the introduction of helix-stabilizing residues can enhance antimicrobial efficacy.
De novo synthesis, or the creation of entirely new peptide sequences based on these design principles, allows for the exploration of novel antimicrobial agents that may surpass the properties of the original peptide.
Strategies for Enhancing Antimicrobial Efficacy through Peptide Modification
Building on the principles of rational design, several specific modification strategies are employed to boost the antimicrobial power of peptides. These can range from simple amino acid substitutions to more complex chemical alterations.
Table 1: Common Peptide Modification Strategies and Their Intended Effects
| Modification Strategy | Description | Potential Enhancement of Antimicrobial Efficacy |
| Amino Acid Substitution | Replacing specific amino acids to alter charge, hydrophobicity, or structural propensity. | Increased microbial membrane affinity and disruption. |
| Truncation | Removing amino acids from the N- or C-terminus to create a shorter peptide. | Identification of the minimal active core, potentially reducing production cost and toxicity. |
| Hybridization | Combining sequences from two or more different peptides. | Creation of a novel peptide with synergistic or enhanced activities of the parent molecules. |
| Amidation | Modifying the C-terminus with an amide group. | Increased resistance to host carboxypeptidases, prolonging the peptide's half-life. |
| Acylation | Attaching a fatty acid chain to the peptide. | Enhanced hydrophobicity and membrane interaction. |
Synergistic Effects of Odorranain-M2 with Conventional Antimicrobial Agents
A promising strategy to combat antibiotic resistance is the combination of AMPs with conventional antibiotics. This approach can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities.
The proposed mechanisms for this synergy often involve the AMP's ability to permeabilize the bacterial membrane. This disruption of the outer and/or inner membranes can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets at higher concentrations. This can re-sensitize resistant bacteria to antibiotics they would otherwise be impervious to.
Anti-Biofilm Activity and Mechanism of Odorranain-M2
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances. This protective environment renders them notoriously resistant to conventional antibiotics. Many AMPs have demonstrated the ability to both prevent the formation of biofilms and eradicate established ones.
The anti-biofilm mechanisms of AMPs are multifaceted and can include:
Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces.
Disruption of the Biofilm Matrix: Degrading the structural components of the biofilm.
Killing of Biofilm-Embedded Cells: Penetrating the biofilm matrix and killing the resident bacteria.
Inhibition of Quorum Sensing: Interfering with the cell-to-cell communication systems that regulate biofilm formation.
Strategies for Minimizing Resistance Development to Odorranain-M2
While a key advantage of AMPs is their lower propensity to induce resistance compared to conventional antibiotics, resistance can still emerge. The primary mechanism of action for many AMPs—membrane disruption—is a difficult target for bacteria to alter without compromising their own viability. However, bacteria can develop resistance through mechanisms such as:
Modification of the Cell Surface: Altering the net charge of the cell envelope to reduce electrostatic attraction with the cationic AMP.
Proteolytic Degradation: Secreting proteases that can degrade the AMP.
Efflux Pumps: Actively pumping the AMP out of the cell.
Strategies to minimize the development of resistance include:
Combination Therapy: Using the AMP in conjunction with other antimicrobial agents that have different mechanisms of action.
Development of Peptidomimetics: Creating synthetic molecules that mimic the structure and function of the peptide but are more resistant to proteolytic degradation.
Targeting Multiple Pathways: Engineering peptides that not only disrupt membranes but also inhibit essential intracellular processes.
Methodological Approaches in Odorranain M2 Antimicrobial Peptide Research
Peptidomics and Proteomics for Identification and Characterization
The initial discovery and characterization of Odorranain-M2 were accomplished through a robust peptidomic and proteomic workflow. This approach is fundamental for analyzing the complex mixture of bioactive peptides present in amphibian skin secretions. The process began with the collection of skin secretions from Odorrana grahami, which were then subjected to a multi-step purification process.
Initially, the crude secretion was fractionated using size-exclusion chromatography, typically on a Sephadex G-50 column. researchgate.net This step separates the peptides based on their molecular size. Fractions showing antimicrobial activity were then further purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. researchgate.net This technique separates peptides based on their hydrophobicity, yielding highly purified individual peptides.
Each purified fraction was then analyzed using mass spectrometry to determine its molecular mass. researchgate.net The primary structure, or amino acid sequence, of the peptides was determined through a combination of cDNA sequencing and tandem mass spectrometry (MS/MS) fragmentation analysis. A cDNA library was constructed from the frog's skin, and the sequences encoding precursor proteins of the antimicrobial peptides were cloned and identified. researchgate.netnih.gov This genomic data provides the theoretical amino acid sequence and mass, which is then confirmed by the observed mass from the purified peptide. Odorranain-M2 was identified from fraction 56 of the RP-HPLC separation, and its identity was confirmed by matching its experimentally observed molecular mass with the calculated theoretical mass derived from its amino acid sequence. researchgate.net
Table 1: Identification and Mass Spectrometry Data for Odorranain-M2
| Peptide Name | Source Fraction | Calculated Mass (Da) | Observed Mass (Da) |
|---|---|---|---|
| Odorranain-M2 | Fraction 56 | 2657.18 | 2656.97 |
Data sourced from a peptidomics analysis of Odorrana grahami skin secretions. researchgate.net
Genetic Engineering and Heterologous Expression Systems
While specific studies detailing the genetic engineering and heterologous expression of Odorranain-M2 are not widely available in published literature, this methodology is crucial for producing large quantities of a specific peptide for detailed structural and functional analysis. The techniques employed for other closely related Odorranain peptides, such as Odorranain-C1, provide a clear blueprint for this approach. nih.gov
The typical workflow involves synthesizing the gene sequence that codes for the mature peptide and cloning it into an expression vector suitable for a host system. nih.gov The yeast Pichia pastoris (also known as Komagataella phaffii) is a commonly used and effective host for producing antimicrobial peptides. nih.govmdpi.com This system allows for high-yield production and secretion of the recombinant peptide, simplifying purification. nih.gov Following expression, the recombinant peptide is purified, often using chromatographic techniques similar to those used in its initial discovery, and its identity and purity are confirmed by mass spectrometry. nih.gov This recombinant production is essential for obtaining the necessary quantities of peptide for extensive bioactivity assays and preclinical evaluation, overcoming the limitations of purification from natural sources. mdpi.com
Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism)
Understanding the secondary structure of an antimicrobial peptide is critical to understanding its mechanism of action. Circular Dichroism (CD) spectroscopy is a primary tool used for this purpose. researchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's secondary structure (e.g., α-helix, β-sheet, random coil). mdpi.com
In the context of the peptides from O. grahami, including the family to which Odorranain-M2 belongs, CD spectra were recorded in various environments to assess conformational changes. researchgate.net Analyses are typically performed in:
An aqueous buffer (e.g., Tris-HCl), to represent a hydrophilic environment. researchgate.net
A membrane-mimicking environment, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), which simulate the hydrophobic nature of a bacterial membrane. researchgate.netnih.gov
For many antimicrobial peptides, the CD spectra show a random coil structure in aqueous solution, but a distinct α-helical structure is induced in the presence of a membrane-mimicking solvent. nih.gov This conformational change upon interacting with a hydrophobic environment is a hallmark of many membrane-active antimicrobial peptides. researchgate.net
Microscopic Techniques for Cellular Interaction Studies (e.g., Electron Microscopy)
To visualize the effects of antimicrobial peptides on bacterial cells, researchers employ high-resolution microscopic techniques. Transmission Electron Microscopy (TEM) is a powerful tool used to observe the specific ultrastructural changes within a bacterium after treatment with a peptide. researchgate.netnih.gov
The general procedure involves incubating exponential-phase bacteria with the peptide at a concentration sufficient to induce a visible effect (often at or above the minimum inhibitory concentration). researchgate.net The bacterial cells are then prepared for TEM through a meticulous process that includes:
Fixation: Cells are fixed, often with glutaraldehyde, to preserve their structure. researchgate.net
Post-fixation: A secondary fixation with osmium tetroxide is used to enhance contrast. researchgate.net
Staining and Embedding: The cells are stained with heavy metals like uranyl acetate (B1210297) and lead citrate (B86180) and embedded in a resin. researchgate.net
Sectioning and Imaging: Ultra-thin sections are cut and then imaged with the transmission electron microscope. researchgate.net
Studies on the peptide mixture from O. grahami revealed several mechanisms of action, including the formation of pore-like structures, peeling of the cell wall, and disruption of the cell membrane. researchgate.net Research on the related odorranain-NR also utilized TEM to investigate its varied effects on different microorganisms. nih.gov These direct visual studies are invaluable for confirming the membrane-disruptive mechanisms suggested by other assays.
In Vitro Assays for Activity and Mechanism Determination
A battery of in vitro assays is essential to quantify the biological activity of Odorranain-M2 and to determine its spectrum of activity and mechanism.
Antimicrobial Activity Assays: The most fundamental assay is the determination of the Minimum Inhibitory Concentration (MIC). MIC is the lowest concentration of the peptide that prevents visible growth of a microorganism. researchgate.net This is typically determined using a broth microdilution method, where various concentrations of the peptide are incubated with a standardized inoculum of bacteria or fungi. mdpi.com The Odorranain family of peptides has demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net
Table 2: General Minimum Inhibitory Concentrations (MICs) for Odorranain Family Peptides
| Microorganism Type | MIC Range (µg/mL) |
|---|---|
| Gram-positive bacteria | 2 - 90 |
| Gram-negative bacteria | 3 - 50 |
| Fungi | 1 - 50 |
Data represents the general range for the Odorranain peptide family. researchgate.net
For the related peptide, Odorranain-C1, specific MICs were found to be in the 8-12 µg/mL range against various microbes. nih.gov
Hemolytic Activity Assay: A crucial assay for evaluating the therapeutic potential of an antimicrobial peptide is the hemolytic assay, which measures its toxicity to red blood cells. nih.gov Low hemolytic activity is desirable, as it indicates selectivity for microbial membranes over host cell membranes. The assay involves incubating various concentrations of the peptide with a suspension of fresh red blood cells and measuring the release of hemoglobin. researchgate.netnih.gov Studies on the related Odorranain-C1 showed that it possessed low hemolytic activity, a promising characteristic for a therapeutic candidate. nih.gov
Together, these methodological approaches provide a comprehensive framework for the discovery, characterization, and evaluation of novel antimicrobial peptides like Odorranain-M2.
Evolutionary Biology and Future Research Directions for Odorranain Antimicrobial Peptides
Evolutionary Diversification of Odorranain Gene Families
The evolution of antimicrobial peptide gene families in amphibians, including the Odorranains, is a testament to adaptive diversification in response to pathogenic pressures. The emergence of these peptide families is thought to have occurred in the common ancestor of major frog lineages like Hylidae and Ranidae, before their divergence in the Mesozoic era researchgate.net. Following this ancestral origin, the gene families underwent significant diversification through processes such as gene duplication and subsequent divergence of the duplicated loci researchgate.netfrontiersin.org.
This evolutionary mechanism allows for the generation of a diverse arsenal of peptides from a single ancestral gene. A clear example of this diversification is seen within a single species, Odorrana grahami, which produces multiple distinct peptides belonging to the Odorranain family, such as Odorranain-N1 and Odorranain-NR researchgate.netnih.gov. Gene duplication events provide the raw genetic material for evolutionary innovation. One copy of the gene can retain its original function while the other is free to accumulate mutations, potentially leading to a peptide with a new or modified antimicrobial activity. This rapid evolution and high turnover of genes are characteristic of gene families involved in immunity and environmental interaction wurmlab.com. The diversity within the Odorranain family suggests that these peptides have been shaped by selection to target a wide array of pathogens encountered by their host frogs researchgate.netfrontiersin.org.
Comparative Genomics of Odorranain Peptides Across Amphibian Species
The Odorranain peptide family has been identified in the skin secretions of multiple species within the Odorrana genus, which is widely distributed in Asia researchgate.netnih.gov. Genomic and peptidomic studies have been instrumental in identifying these peptides, revealing that different species possess their own unique but related collections of Odorranains. This highlights the value of bioprospecting among closely related amphibian species to discover novel molecular structures researchgate.net.
Comparative analysis of these peptides reveals variations in their amino acid sequences, which in turn affect their physicochemical properties and biological activity. For instance, Odorranain-NR, from Odorrana grahami, is a 23-amino acid peptide with an unusual intramolecular disulfide bridge, distinguishing it from other AMP families like the nigrocins researchgate.netnih.gov. The presence of the Odorranain family across numerous Odorrana species underscores a shared evolutionary lineage, while the sequence variations among them point to species-specific adaptations.
Table 1: Presence of Odorranain Peptide Family in Different Amphibian Species
| Amphibian Species | Peptide Family Identified | Region |
|---|---|---|
| Odorrana grahami (Diskless odorous frog) | Odorranain | Asia |
| Odorrana andersonii | Andersonin (related family) | Asia |
| Odorrana jingdongensis | Odorranain | Asia |
| Odorrana hainanensis | Odorranain | Asia |
This table summarizes various species of the Odorrana genus from which Odorranain peptides or closely related families have been identified, based on available research. researchgate.netnih.gov
Conceptual Applications in Biomedical Science and Biotechnology
The primary biomedical interest in Odorranain peptides lies in their potential as antimicrobial agents to combat the rise of antibiotic-resistant pathogens mdpi.com. Like many AMPs, Odorranains exhibit broad-spectrum activity, capable of acting against various bacteria and fungi researchgate.netnih.gov. Their mechanism of action often involves the disruption of microbial cell membranes, a process to which bacteria are less likely to develop resistance compared to conventional antibiotics that target specific proteins mdpi.com.
Beyond direct antimicrobial action, research points toward innovative biotechnological applications. A significant conceptual application involves the use of Odorranain peptides in nanodelivery systems. For example, studies have shown that binding the peptide Odorranain-A-OA1 to silver nanoparticles synergistically enhances its potency in inhibiting the growth of Escherichia coli nih.gov. Such peptide-nanoparticle conjugates represent a promising strategy to improve efficacy and targeted delivery nih.gov. Furthermore, the broader capabilities of AMPs suggest that Odorranain-M2 could be explored for other functions, such as inhibiting biofilm formation, modulating the host immune response, and potentially serving as drug delivery vectors to transport therapeutic agents across cell membranes mdpi.comnih.gov.
Challenges and Opportunities in Antimicrobial Peptide Research Relevant to Odorranain-M2
Despite their therapeutic promise, the development of AMPs like Odorranain-M2 into clinical drugs faces several significant hurdles. A primary challenge is their susceptibility to degradation by proteases, enzymes present in the body that can break down peptides, leading to a short half-life and reduced bioavailability nih.govresearchgate.net. Other challenges include potential toxicity to host cells at high concentrations and the high cost associated with peptide synthesis and production nih.govpluto.im. The complex pharmacokinetic properties of peptides also make their behavior and stability in the body difficult to predict nih.gov.
These challenges, however, create opportunities for innovation in peptide engineering and drug delivery. A major opportunity lies in the development of advanced delivery systems, particularly nanotechnology. Encapsulating or binding Odorranain peptides to nanocarriers can protect them from enzymatic degradation, control their release, and facilitate targeted delivery to infection sites, thereby reducing systemic toxicity nih.govresearchgate.net. The successful use of silver nanoparticles with Odorranain-A-OA1 is a prime example of this potential nih.gov. Another significant opportunity is the chemical modification of the peptide's structure. Substituting natural amino acids with non-natural ones or altering the peptide's backbone can enhance its stability against proteases and improve its activity profile researchgate.netpluto.im. These strategies offer promising pathways to overcome the inherent limitations of natural peptides and harness the full therapeutic potential of the Odorranain family.
Q & A
Q. How can researchers identify and validate the primary structure of Odorranain-M2?
To confirm the peptide’s primary structure, use mass spectrometry (MS) for molecular weight verification and Edman degradation or tandem MS for sequence determination. Cross-reference results with databases like dbAMP 2.0 or APD2, which catalog experimentally validated AMP sequences and post-translational modifications . For structural validation, circular dichroism (CD) spectroscopy can confirm secondary structures (e.g., α-helical or β-sheet conformations) under varying pH and ionic conditions .
Q. What standardized assays are recommended for testing Odorranain-M2’s antimicrobial activity?
Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi, adhering to CLSI guidelines. Include controls like polymyxin B (for Gram-negative) and vancomycin (for Gram-positive) to validate assay conditions. Document variables such as pH, salt concentration, and inoculum size, as these significantly impact potency .
Advanced Research Questions
Q. How can contradictory MIC values for Odorranain-M2 across studies be resolved?
Perform meta-analysis of published data using tools like DBAASP, which aggregates testing conditions (e.g., ionic strength, medium composition). Replicate experiments under harmonized protocols, and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables. For example, cationic AMPs like Odorranain-M2 may show reduced efficacy in high-salt environments, necessitating condition-specific optimization .
Q. What experimental designs are critical for assessing Odorranain-M2’s mechanism of action?
Use fluorescence microscopy with membrane-specific dyes (e.g., propidium iodide) to evaluate membrane disruption. Pair this with proteomic profiling of bacterial cells post-exposure to identify intracellular targets. For advanced mechanistic studies, employ molecular dynamics (MD) simulations to model peptide-lipid bilayer interactions, referencing tools in APD2 for structural templates .
Q. How can researchers optimize Odorranain-M2’s stability in physiological environments?
Conduct stability assays in simulated body fluid (SBF) or serum, monitoring degradation via HPLC. To enhance stability, consider backbone cyclization or D-amino acid substitutions, and validate changes using in vitro cytotoxicity assays (e.g., hemolysis in erythrocytes). Cross-reference cytotoxicity thresholds (e.g., HC50 values) from dbAMP to ensure therapeutic viability .
Q. What computational approaches improve Odorranain-M2’s design for multifunctional applications?
Apply machine learning models trained on AMP databases (e.g., DRAMP 3.0) to predict sequences with dual antimicrobial and immunomodulatory functions. Validate predictions using in vitro cytokine release assays (e.g., IL-6/TNF-α quantification in macrophages) and in vivo infection models. For structural insights, use AlphaFold2 to predict folding patterns under varying conditions .
Methodological Considerations
Q. How should researchers address low reproducibility in Odorranain-M2’s activity assays?
Implement strict quality controls:
Q. What strategies validate Odorranain-M2’s efficacy in complex biological models?
Use 3D organoid or biofilm models to mimic in vivo conditions. For biofilms, employ confocal microscopy with SYTO9/PI staining to quantify biomass reduction. Pair this with RNA-seq to assess bacterial stress response pathways (e.g., SOS response genes) .
Q. How can peptide aggregation be mitigated during Odorranain-M2 characterization?
Monitor aggregation via dynamic light scattering (DLS) and adjust solvent conditions (e.g., add 0.01% Tween-20). For in vitro assays, use freshly prepared peptide solutions and avoid freeze-thaw cycles. Structural stability can be further assessed via NMR under aggregation-prone conditions .
Data Interpretation and Reporting
Q. What criteria define Odorranain-M2’s therapeutic potential in preclinical studies?
Calculate selectivity indices (SI = HC50/MIC) using cytotoxicity data from dbAMP. Aim for SI >10 for further development. Include pharmacokinetic studies (e.g., half-life in murine models) and compare with clinical-stage AMPs like LL-37 or indolicidin .
Q. How should conflicting data on host cytotoxicity be addressed?
Perform cell-type-specific assays (e.g., MTT assays on keratinocytes vs. fibroblasts) to identify tissue-selective toxicity. Cross-reference with transcriptomic datasets (e.g., RNA-seq of exposed cells) to pinpoint pathways involved in cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
